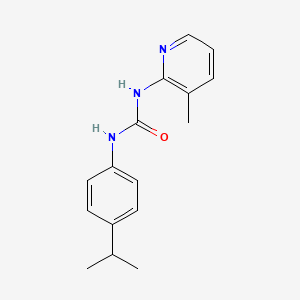
2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). This compound has been extensively studied due to its potential use in treating various neurological disorders, such as Alzheimer's disease, schizophrenia, and depression.
Mécanisme D'action
2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone selectively activates α7 nAChRs, which are widely distributed in the brain and are involved in various cognitive and physiological processes. Activation of α7 nAChRs by 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone leads to the release of various neurotransmitters, such as acetylcholine, dopamine, and glutamate, which are involved in learning, memory, and mood regulation.
Biochemical and Physiological Effects:
2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, the reduction of neuroinflammation, and the promotion of neurogenesis. These effects are thought to underlie the potential therapeutic effects of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone is its selectivity for α7 nAChRs, which allows for the investigation of the specific role of α7 nAChRs in various neurological processes. However, one limitation of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone is its relatively short half-life, which may limit its effectiveness in long-term experiments.
Orientations Futures
For the study of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone include the investigation of its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the specific mechanisms underlying the therapeutic effects of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone and to develop more potent and selective α7 nAChR agonists.
Méthodes De Synthèse
The synthesis of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone involves several steps, including the reaction of 2-chloro-5-nitrobenzyl bromide with pyrrolidine, followed by the reduction of the nitro group with palladium on carbon and the cyclization of the resulting amine with 2-chloro-3-formylpyridine. The final product is obtained by the reduction of the pyridine ring with sodium borohydride.
Applications De Recherche Scientifique
2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to have potential therapeutic effects in various neurological disorders. In Alzheimer's disease, 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to improve cognitive function and reduce amyloid-β levels in animal models. In schizophrenia, 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to improve cognitive deficits and reduce negative symptoms in animal models. In depression, 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to have antidepressant-like effects in animal models.
Propriétés
IUPAC Name |
2-benzyl-5-chloro-4-pyrrolidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c16-13-10-17-19(11-12-6-2-1-3-7-12)15(20)14(13)18-8-4-5-9-18/h1-3,6-7,10H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDICBYDBHKEABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=NN(C2=O)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5310143.png)
![1-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5310150.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-butoxybenzamide](/img/structure/B5310160.png)
![3-[(4-bromobenzoyl)hydrazono]-N-(3,5-dichlorophenyl)butanamide](/img/structure/B5310164.png)
![2-{2-[3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B5310169.png)

![1-[(4-chloro-3-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5310192.png)
![(3aR*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5310198.png)
![3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5310210.png)


![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5310230.png)

![1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5310235.png)